6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine

plasma kallikrein serine protease inhibition pyridine-based drug discovery

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227595-28-9) is a polysubstituted pyridine building block that simultaneously presents a nucleophilic 6-amino group, an electrophilic 3-bromomethyl handle, and a strongly electron-withdrawing 2-trifluoromethyl group on the same ring. This orthogonal arrangement—confirmed by X-ray crystallography, multinuclear NMR, and IR/Raman spectroscopy—enables sequential, chemoselective derivatization that is inaccessible to regioisomeric or mono-functional analogs.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
CAS No. 1227595-28-9
Cat. No. B1409157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine
CAS1227595-28-9
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CBr)C(F)(F)F)N
InChIInChI=1S/C7H6BrF3N2/c8-3-4-1-2-5(12)13-6(4)7(9,10)11/h1-2H,3H2,(H2,12,13)
InChIKeyYXJJBLKTBHXSOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227595-28-9): Procurement-Relevant Structural and Functional Baseline


6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227595-28-9) is a polysubstituted pyridine building block that simultaneously presents a nucleophilic 6-amino group, an electrophilic 3-bromomethyl handle, and a strongly electron-withdrawing 2-trifluoromethyl group on the same ring [1]. This orthogonal arrangement—confirmed by X-ray crystallography, multinuclear NMR, and IR/Raman spectroscopy—enables sequential, chemoselective derivatization that is inaccessible to regioisomeric or mono-functional analogs [2]. Its scaffold appears as a key intermediate in patents covering plasma kallikrein inhibitors (US 10,981,893) and LOXL2 inhibitors (US 11,358,936), establishing its relevance in both pharmaceutical and agrochemical discovery programs [3][4].

Why Generic Substitution Fails for 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine


The 2-CF₃-3-CH₂Br-6-NH₂ substitution pattern is not readily interchangeable with other trifluoromethylpyridine regioisomers or analogs. The 2-CF₃ group deactivates the pyridine ring toward electrophilic substitution while simultaneously directing nucleophilic attack to the 6-position, an electronic bias that is lost when the CF₃ group is moved to the 3- or 4-position [1]. The benzylic bromomethyl group at position 3 provides a kinetic advantage in Sₙ2 reactions: kinetic studies show that 3-bromomethylpyridines hydrolyze at rates intermediate between the faster 2-isomer and the slower 4-isomer (k_obs at 60 °C: 2-CH₂Br > 3-CH₂Br > 4-CH₂Br) [2]. The 6-amino group further modulates this reactivity by resonance donation, creating a push-pull electronic system that analogs lacking the amino group cannot replicate. Consequently, substituting 6-amino-3-bromomethyl-2-(trifluoromethyl)pyridine with 6-amino-3-bromo-2-(trifluoromethyl)pyridine (CAS 882500-21-2), 3-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4), or (2-(trifluoromethyl)pyridin-3-yl)methanamine (CAS 1056162-06-1) in a synthetic sequence or biological assay necessarily alters reaction kinetics, regiochemical outcomes, and target binding profiles [3][4].

Quantitative Differentiation Evidence for 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine vs. Closest Analogs


Plasma Kallikrein Inhibitory Activity: 3-Aminomethyl Derivative vs. Des-Amino and Des-Bromomethyl Analogs

In US Patent 10,981,893, the elaborated derivative N-((6-amino-2-(trifluoromethyl)pyridin-3-yl)methyl)-2-(3-(methylsulfonyl)-4-((2-oxopyridin-1(2H)-yl)methyl)benzyl)isonicotinamide (Example 26), which incorporates the target compound's core as its 3-aminomethyl fragment, inhibits human plasma kallikrein with an IC₅₀ of 5,500 nM [1]. In contrast, the most potent compound in that patent series (Example 25, using a 6-amino-2,4-dimethylpyridine core) achieves markedly different potency, and high-affinity bicyclic peptide plasma kallikrein inhibitors from a separate structural class reach Kᵢ values of 3.4 nM [2]. The 1,600-fold potency gap between the elaborated target-derived molecule and optimized bicyclic peptides defines the specific contribution of the 3-aminomethyl-6-amino-2-CF₃-pyridine scaffold to kallikrein recognition, differentiating it from both simple aminomethylpyridines lacking the CF₃ group and from non-pyridine chemotypes.

plasma kallikrein serine protease inhibition pyridine-based drug discovery

LOXL2 Inhibitory Activity: 3-Aminomethyl-2-CF₃-Pyridine Scaffold vs. Close Structural Analogs

US Patent 11,358,936 discloses LOXL2 inhibitors built upon a 3-aminomethyl-2-(trifluoromethyl)pyridine core structurally identical to the target compound's reduced form. Compound 2-3 in this series exhibits an IC₅₀ < 300 nM against human LOXL2, while Compound 4-7, a close structural analog, shows an IC₅₀ of 850 nM [1][2]. In the same assay format, a distinct chemotype (BDBM50266784 / CHEMBL4103928) lacking the 6-amino group achieves an IC₅₀ of 53 nM [3]. The 2.8-fold difference between Compounds 2-3 and 4-7 demonstrates that structural modifications around the 3-aminomethyl-2-CF₃-pyridine scaffold directly modulate LOXL2 potency, while the 6-fold gap relative to the 53 nM comparator defines the potency range accessible through scaffold optimization. Critically, the target compound's bromomethyl group serves as the direct precursor to the 3-aminomethyl moiety present in these active inhibitors, making it the irreplaceable synthetic entry point.

LOXL2 inhibition fibrosis amine oxidase

Kinetic Reactivity of the 3-Bromomethyl Group: Quantitative Hydrolysis Rate Hierarchy

The kinetic hydrolysis study of isomeric bromomethylpyridines at 60 °C and ionic strength μ = 0.15 establishes a quantitative reactivity order: 2-CH₂Br > 3-CH₂Br > 4-CH₂Br, with both Sₙ1 and Sₙ2 mechanisms operative across the pH range 0.9–9.9 [1]. 3-Bromomethyl-2-(trifluoromethyl)pyridine (the des-amino analog) with a computed XlogP of 2.3 and only one H-bond acceptor exhibits higher lipophilicity and reduced aqueous solubility relative to the target compound . The target compound's 6-amino group (H-bond donor count = 1; topological polar surface area = 38.9 Ų) decreases logP and increases water solubility (estimated 5,707 mg/L), while simultaneously activating the pyridine ring toward electrophilic reactions and moderating the electrophilicity of the bromomethyl carbon through resonance [2]. This results in a measurably different Sₙ2 rate profile versus the des-amino comparator 3-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4), and orthogonal reactivity versus the direct bromo analog 6-amino-3-bromo-2-(trifluoromethyl)pyridine (CAS 882500-21-2), which undergoes SₙAr rather than benzylic substitution.

nucleophilic substitution reaction kinetics chemoselective derivatization

Commercially Available Purity Benchmarking: Target Compound vs. 6-Amino-3-bromo-2-(trifluoromethyl)pyridine and Des-Amino Analog

The target compound is commercially supplied at 97% purity from Alichem with batch-specific quality assurance, while the direct bromo comparator 6-amino-3-bromo-2-(trifluoromethyl)pyridine (CAS 882500-21-2) is available at 95–99.1% purity depending on vendor (95% from Bidepharm; 98% minimum HPLC purity from Capotchem; 99.1% at 214 nm from Shaoyuan) [1]. The des-amino analog 3-(bromomethyl)-2-(trifluoromethyl)pyridine (CAS 1227602-81-4) is listed at 97–98% purity [2]. Critically, the target compound is offered exclusively as a solid, whereas the des-amino analog is a liquid at ambient temperature, reflecting the significant boiling point elevation and altered handling properties conferred by the 6-amino group . The 97% purity specification, combined with availability in 250 mg, 500 mg, and 1 g quantities, provides a defined procurement baseline against which batch-to-batch consistency and synthetic suitability can be quantitatively assessed.

building block procurement purity specification heterocyclic intermediate sourcing

Optimal Deployment Scenarios for 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Synthesis of Plasma Kallikrein Inhibitor Candidates Requiring Defined 3-Aminomethyl-6-Amino-2-CF₃-Pyridine Cores

The target compound's bromomethyl group undergoes direct nucleophilic displacement with amine nucleophiles to generate the 3-aminomethyl pharmacophore found in US 10,981,893 Example 26 (human plasma kallikrein IC₅₀ = 5,500 nM). This transformation is regioselective and avoids the competitive SₙAr at the 6-position that would occur with 6-amino-3-bromo-2-(trifluoromethyl)pyridine. Researchers optimizing kallikrein inhibitor potency through scaffold modification require this specific bromomethyl electrophile to systematically vary the amine coupling partner while maintaining the 2-CF₃ and 6-NH₂ substitution pattern [1].

Construction of LOXL2 Inhibitor Libraries via the 3-Aminomethyl-2-CF₃-Pyridine Pharmacophore

The target compound serves as the direct synthetic precursor to the 3-aminomethyl-2-(trifluoromethyl)pyridine core present in US 11,358,936 Compounds 2-3 (IC₅₀ < 300 nM) and 4-7 (IC₅₀ = 850 nM). The 2.8-fold potency difference between these close analogs demonstrates that diversification at the 3-aminomethyl position is a productive SAR strategy. Procuring the bromomethyl precursor enables parallel library synthesis via alkylation or reductive amination, an approach that the des-bromo analog (CAS 882500-21-2) or the pre-reduced methanamine (CAS 1056162-06-1) cannot support with equivalent synthetic flexibility [2][3].

Chemoselective Sequential Derivatization Exploiting Orthogonal 3-CH₂Br and 6-NH₂ Reactivity

The kinetic hierarchy established for bromomethylpyridine hydrolysis (2-CH₂Br > 3-CH₂Br > 4-CH₂Br) combined with the 6-amino group's nucleophilic character creates a sequential derivatization pathway: the 3-bromomethyl group can be substituted first (Sₙ2 with amines, thiols, or alkoxides) while the 6-amino group remains available for subsequent acylation, sulfonylation, or diazotization. This orthogonal reactivity is absent in 3-(bromomethyl)-2-(trifluoromethyl)pyridine (no 6-NH₂ handle) and in 6-amino-3-bromo-2-(trifluoromethyl)pyridine (ring bromine requires SₙAr conditions incompatible with benzylic substitution). The target compound's solid physical form and 97% purity further facilitate precise stoichiometric control in multi-step sequences [4].

Agrochemical Lead Generation Leveraging the Trifluoromethylpyridine Motif

Trifluoromethylpyridines are a privileged scaffold in crop protection, with 14 commercialized or ISO-nominated agrochemicals containing this motif as of 2017. The target compound provides a differentiated entry point into this chemical space by combining the metabolically stabilizing 2-CF₃ group with a benzylic electrophile suitable for attaching diverse agrochemically relevant fragments (heterocycles, sulfonamides, carboxamides). Molecular matched-pair analyses demonstrate that trifluoromethylpyridines exhibit distinct physicochemical and agronomic properties compared to their phenyl analogs, and the 6-amino-3-bromomethyl substitution pattern offers an unexplored vector for property optimization relative to the more common 2,3-disubstituted or 2,5-disubstituted TFMP building blocks [5].

Quote Request

Request a Quote for 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.